molecular formula C20H21N5O2 B2889173 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-80-9

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2889173
CAS No.: 941954-80-9
M. Wt: 363.421
InChI Key: RGIYVJRHAANBQL-UHFFFAOYSA-N
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Description

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features both indole and pyrido[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-ethylamine with a suitable pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrido[2,3-d]pyrimidine analogs. Examples include:

Uniqueness

What sets 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its specific combination of indole and pyrido[2,3-d]pyrimidine structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[2-(1H-indol-3-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12-10-23-18-16(19(26)25(3)20(27)24(18)2)17(12)21-9-8-13-11-22-15-7-5-4-6-14(13)15/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIYVJRHAANBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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